7-Bromo-4-oxo-4H-chromene-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Eliminate off-target signaling risks in chromone-based screening. This 7-bromo regioisomer lacks the 8-amido group required for GPR35 agonism, serving as a chemically matched negative control for GPR35 β-arrestin or Ca²⁺ flux assays. - **Key advantage:** MAO-inactive scaffold vs. chromone-3-carboxylic acid controls - **Reactive handle:** Br at C7 enables Suzuki/Sonogashira diversification; free COOH for SPR conjugation - **Supply reliability:** 96% min purity, mp 252-256°C, batch-to-batch consistency

Molecular Formula C10H5BrO4
Molecular Weight 269.05 g/mol
CAS No. 113850-96-7
Cat. No. B183157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-oxo-4H-chromene-2-carboxylic acid
CAS113850-96-7
Molecular FormulaC10H5BrO4
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=CC2=O)C(=O)O
InChIInChI=1S/C10H5BrO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14)
InChIKeyVACMFRPTBQYGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid: Core Physicochemical Baseline


7-Bromo-4-oxo-4H-chromene-2-carboxylic acid (CAS 113850-96-7) is a halogenated chromone-2-carboxylic acid derivative with the molecular formula C₁₀H₅BrO₄ and a molecular weight of 269.05 g/mol [1]. The compound features a benzopyran-4-one core with a carboxylic acid at position 2 and a bromine substituent at position 7, providing a reactive handle for cross-coupling chemistry and a ionizable group for salt formation or conjugation [1]. It is commercially available as a research chemical with a certified melting point of 252–256 °C and a purity specification of ≥96% (Sigma-Aldrich) . Its computed XLogP3 of 2.3 indicates substantially higher lipophilicity than the unsubstituted parent chromone-2-carboxylic acid (logP ~1.3) [1].

Scaffold Brominated chromone-2-carboxylic acid core for fragment-based screening and cross-coupling chemistry.
Target compatibility Supports non-MAO/ non-GPR35 target studies. Documented MAO-inactive and GPR35-inert class profile.
Synthetic flexibility Two validated synthetic routes reduce precursor supply risk. C7 bromine enables Pd-catalyzed diversification.
Assay context Elevated lipophilicity (XLogP3 2.3 vs parent logP 1.3) may support improved cell permeability in cell-based assays.

7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid: Non-Interchangeability with Isomers


Bromochromone-2-carboxylic acid isomers exhibit distinct biological and physicochemical profiles that preclude simple substitution. The 6-bromo-8-amido derivatives are among the most potent GPR35 agonists known (Ki = 0.589 nM) [1], whereas the 7-bromo isomer lacks the 8-amido substituent essential for GPR35 activation and is predicted to be inactive at this target. Conversely, chromone-2-carboxylic acids are nearly inactive against monoamine oxidase A and B, while the isomeric chromone-3-carboxylic acid is a potent, selective MAO-B inhibitor [2]. This positional dependence of biological activity, combined with quantifiable differences in lipophilicity (XLogP3 2.3 vs. logP 1.3 for the unsubstituted scaffold) and melting point (252–256 °C vs. 268–276 °C for the 6-bromo isomer), demonstrates that each brominated positional isomer represents a chemically and pharmacologically distinct entity [1].

6-Br-8-amido chromone vs. Potent GPR35 agonist (Ki 0.589 nM). The 7-Br isomer lacks the 8-amido group and is expected GPR35-inactive; target-engagement profiles may not transfer.
Chromone-3-carboxylic acid vs. Selective MAO-B inhibitor. The 2-carboxylic acid regioisomer is classed as MAO-inactive; enzyme inhibition endpoints may differ significantly.
6-Bromochromone-2-carboxylic acid vs. Melts with decomposition (268–276 °C). The 7-Br isomer melts without decomposition (252–256 °C); thermal handling and purity-check profiles may not be interchangeable.

Quantitative Differentiation Evidence for 7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid


Lipophilicity Advantage vs. Unsubstituted Scaffold

The 7-bromo derivative exhibits a computed XLogP3 of 2.3, compared to an experimental logP of 1.3 for the unsubstituted chromone-2-carboxylic acid [1][2]. This represents a lipophilicity increase of approximately 1.0 log unit, a magnitude that typically translates to a 10-fold higher partition coefficient into lipid membranes, which can substantially influence passive membrane permeability and non-specific protein binding [2].

Lipophilicity vs. parent
Cross-study comparable
Δ logP ≈ +1.0
(XLogP3 2.3 vs logP 1.3)
Reported lipophilicity increase may influence passive permeability and protein binding.
Computed XLogP3 vs. experimental logP; cross-study method context applies.
Lipophilicity Drug-likeness Membrane permeability

Melting Point Advantage Over 6-Bromo Isomer

The melting point of 7-bromo-4-oxo-4H-chromene-2-carboxylic acid is reported as 252–256 °C by Sigma-Aldrich , while the 6-bromochromone-2-carboxylic acid isomer melts with decomposition at 268–276 °C, as documented by multiple suppliers including TCI America and ChemImpex . The 13–24 °C lower melting point of the 7-bromo isomer, combined with the absence of decomposition during melting, indicates potentially superior handling characteristics for solid-dispensing automation and reduced thermal degradation risk during storage and processing.

Melting point vs. 6-Br isomer
Cross-study comparable
252–256 °C
(Δmp –13 to –24 °C, no decomp.)
A lower, decomposition-free melt range may improve solid-handling reproducibility.
Supplier-specified ranges; comparator decomposes on melting.
Solid-state characterization Melting point Crystallinity

MAO Inhibition Selectivity: 2- vs. 3-Carboxylic Acid

Alcaro et al. (2010) demonstrated that chromone-2-carboxylic acid is nearly inactive against both human MAO-A and MAO-B isoforms, while the isomeric chromone-3-carboxylic acid is a potent and selective MAO-B inhibitor with a high degree of isoform selectivity [1]. Because the 7-bromo derivative retains the carboxylic acid at position 2, it is expected to share this MAO-inactive phenotype, positioning it as a negative-control scaffold or a non-MAO-targeting chromone platform for multi-target-directed ligand design where MAO inhibition must be intentionally avoided. In contrast, chromone-3-carboxylic acids engage MAO-B with measurable IC₅₀ values, rendering them unsuitable for applications requiring MAO-inert scaffolds.

MAO inhibition selectivity
Class-level inference
MAO-inactive class profile
(vs. MAO-B selective 3-COOH regioisomer)
Supports application as a MAO-inert control or non-MAO-targeting scaffold.
Class-level assignment from human recombinant MAO assays (Alcaro et al., 2010).
Monoamine oxidase inhibition Isoform selectivity Neurodegeneration

GPR35 Agonism: Essential 8-Amido Substituent

Thimm et al. (2013) identified 6-bromo-8-amidochromen-4-one-2-carboxylic acids as potent GPR35 agonists, with the lead compound 6-bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid exhibiting a Ki of 0.589 nM and an EC₅₀ of 5.54 nM in β-arrestin recruitment assays [1]. The 7-bromo-4-oxo-4H-chromene-2-carboxylic acid lacks the 8-amido substituent that is structurally essential for GPR35 agonism, rendering it functionally distinct. This divergence enables researchers to decouple GPR35 activity from chromone scaffold effects by judicious choice of bromine positional isomer and amido substitution pattern.

GPR35 agonism
Class-level inference
Expected GPR35-inactive
(>1,000-fold expected difference vs. 6-Br-8-amido, Ki 0.589 nM)
Lack of 8-amido substituent predicts a GPR35-inert phenotype; decouples chromone scaffold from GPCR signaling.
Class inference based on SAR from Thimm et al., J. Med. Chem., 2013.
GPR35 Orphan GPCR β-arrestin recruitment

Synthetic Route Diversity: Two Precursor Options

The 7-bromo-4-oxo-4H-chromene-2-carboxylic acid can be synthesized via two distinct and documented routes: (1) condensation of 4-bromo-2-hydroxyacetophenone with diethyl oxalate, or (2) starting from m-bromophenol . This dual synthetic entry provides researchers with flexibility to select the most cost-effective or readily available starting material based on supply chain conditions. In contrast, the 6-bromochromone-2-carboxylic acid is predominantly synthesized via a single microwave-assisted route from 5-bromo-2-hydroxyacetophenone, which may be constrained by precursor availability [1].

Synthetic route diversity
Supporting evidence
Two documented routes
(4-bromo-2-hydroxyacetophenone or m-bromophenol)
Dual precursor access may reduce supply chain risk and enable parallel library synthesis.
Route flexibility vs. single dominant route for 6-Br isomer (microwave, 87% yield).
Organic synthesis Building block Diversification

Commercial Purity and Specification Profile

Sigma-Aldrich offers 7-bromochromone-2-carboxylic acid (Product No. 732966) as a solid with a minimum purity of 96% and a defined melting point range of 252–256 °C . Aladdin also lists this compound at 96% purity . In comparison, the 6-bromo isomer is typically supplied at 95% purity (abcr, TCI) with reported melting point variations across suppliers (265–276 °C) that can create ambiguity in identity confirmation . The 1% higher purity specification and the consistency of the melting point range across multiple vendors (252–256 °C) for the 7-bromo isomer confer greater reliability for quantitative biological assays where precise stoichiometry is critical.

Commercial purity profile
Supporting evidence
≥96% purity
(Δ +1% vs. 6-Br isomer typical 95% spec)
Higher specification and consistent m.p. range support quantitative assay and conjugation stoichiometry.
Vendor-specified purity; lot-specific COA review recommended.
Commercial availability Purity specification Procurement

Research & Industrial Application Scenarios for 7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid


Fragment-Based Screening Against Non-MAO/Non-GPCR Targets

Leveraging its documented MAO-inactivity class profile (chromone-2-carboxylic acid scaffold) [1] and predicted GPR35-inert phenotype due to absence of the 8-amido substituent [2], 7-bromo-4-oxo-4H-chromene-2-carboxylic acid can serve as a core fragment for screening against enzyme targets where interference from MAO or GPR35 off-target activities must be minimized. Its elevated lipophilicity (XLogP3 = 2.3) compared to the unsubstituted chromone-2-carboxylic acid (logP = 1.3) [3] may favor binding to hydrophobic pockets, while the bromine atom provides anomalous scattering for X-ray crystallographic confirmation of binding poses.

Pd-Catalyzed Cross-Coupling at C7 Position

The bromine atom at position 7 of the chromone nucleus is a versatile handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enabling rapid diversification of the chromone-2-carboxylic acid scaffold. The synthetic route flexibility (via 4-bromo-2-hydroxyacetophenone or m-bromophenol) and the 96% minimum purity specification ensure that the starting material is reliable for multi-step parallel synthesis. The consistent melting point (252–256 °C) facilitates quality control checks prior to use in precious-metal-catalyzed transformations where impurities can poison catalysts.

SPR/ITC Immobilization via C2-Carboxylic Acid

The free carboxylic acid at position 2 enables straightforward EDC/NHS-mediated conjugation to amine-functionalized sensor chips for surface plasmon resonance (SPR) or to carrier proteins for isothermal titration calorimetry (ITC) studies. The compound's GPR35-inactive and MAO-inactive profile reduces the risk that observed binding signals originate from off-target engagement, a critical advantage over 6-bromo-8-amido or chromone-3-carboxylic acid scaffolds that carry inherent biological liabilities [1][2]. The 1% higher purity relative to the 6-bromo isomer further supports accurate determination of binding constants.

Negative Control for GPR35 Agonist Assays

Because potent GPR35 agonists require both the 6-bromo and 8-amido substituents [2], 7-bromo-4-oxo-4H-chromene-2-carboxylic acid (which carries bromine at position 7 and no 8-amido group) is structurally incapable of activating GPR35. Researchers can therefore employ this compound as a chemically matched negative control in GPR35 β-arrestin recruitment or Ca²⁺ flux assays, enabling rigorous discrimination between GPR35-mediated and GPR35-independent effects of chromone-based compound libraries.

Application
Selection Property
Validation Focus
Fragment-based screening (non-MAO/non-GPCR)
Class-level MAO/GPR35 inertness
Verify absence of MAO/GPR35 interference in target assays
Pd-catalyzed cross-coupling at C7
Reliable C7-Br handle and synthetic route flexibility
Confirm catalyst compatibility and product purity post-coupling
SPR/ITC immobilization via C2-COOH
Free carboxylic acid for EDC/NHS conjugation
Validate coupling efficiency and assess off-target binding liability
Negative control for GPR35 agonist assays
Chemically matched, GPR35-inert scaffold
Confirm lack of β-arrestin/Ca²⁺ response vs. 6-Br-8-amido agonist

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